molecular formula C15H11ClF3N5O4S B1684325 Kobe0065 CAS No. 436133-68-5

Kobe0065

Cat. No.: B1684325
CAS No.: 436133-68-5
M. Wt: 449.8 g/mol
InChI Key: KSJVAYBCXSURMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kobe0065 is a novel and effective inhibitor of the interaction between Ras and Raf proteins. It is known for its ability to competitively inhibit the binding of H-Ras·GTP to c-Raf-1 RBD with a Ki value of 46±13 μM . This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and molecular pharmacology.

Mechanism of Action

Target of Action

Kobe0065, also known as “1-(3-chloro-4-methylphenyl)-3-[2,6-dinitro-4-(trifluoromethyl)anilino]thiourea”, is a novel and effective inhibitor of the Ras-Raf interaction . Its primary targets are H-Ras·GTP and c-Raf-1 RBD . These targets play a crucial role in cell signaling pathways, particularly those related to cell growth and proliferation .

Mode of Action

This compound competitively inhibits the binding of H-Ras·GTP to c-Raf-1 RBD . This inhibition blocks the interaction between Ras and Raf, which is a critical step in the MAPK/ERK pathway . The Ki value for this inhibition is approximately 46±13 μM .

Biochemical Pathways

The inhibition of the Ras-Raf interaction by this compound affects the MAPK/ERK pathway . This pathway is involved in cell proliferation, differentiation, and survival . By blocking this pathway, this compound can inhibit the growth of cancer cells and induce apoptosis .

Pharmacokinetics

It’s known that the compound is soluble in dmso . More research would be needed to fully understand the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion.

Result of Action

This compound has been shown to inhibit both anchorage-dependent and -independent growth and induce apoptosis of H-rasG12V–transformed NIH 3T3 cells . This is accompanied by the down-regulation of downstream molecules such as MEK/ERK . Moreover, it exhibits anti-tumor activity on a xenograft of human colon carcinoma SW480 cells carrying the K-rasG12V gene .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kobe0065 involves several steps, starting with the preparation of the core structure. The compound is synthesized through a series of chemical reactions, including nitration, chlorination, and hydrazinecarbothioamide formation . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction times. The final product is purified using techniques such as recrystallization and chromatography to achieve the required purity levels for research applications .

Chemical Reactions Analysis

Types of Reactions

Kobe0065 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Kobe0065 has a wide range of scientific research applications, including:

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[2,6-dinitro-4-(trifluoromethyl)anilino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3N5O4S/c1-7-2-3-9(6-10(7)16)20-14(29)22-21-13-11(23(25)26)4-8(15(17,18)19)5-12(13)24(27)28/h2-6,21H,1H3,(H2,20,22,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJVAYBCXSURMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436133-68-5
Record name 436133-68-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kobe0065
Reactant of Route 2
Reactant of Route 2
Kobe0065
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Kobe0065
Reactant of Route 4
Reactant of Route 4
Kobe0065
Reactant of Route 5
Reactant of Route 5
Kobe0065
Reactant of Route 6
Reactant of Route 6
Kobe0065
Customer
Q & A

Q1: What makes Kobe0065 a promising target for cancer therapy?

A: this compound targets Ras proteins, specifically the GTP-bound active form (Ras•GTP) []. Mutations in Ras genes are frequently observed in various human cancers, contributing to uncontrolled cell growth and tumor development. [] Therefore, inhibiting Ras activity is a promising strategy for anticancer drug development.

Q2: How does this compound interact with Ras proteins and what are the downstream effects?

A: this compound binds to a specific pocket on the surface of Ras•GTP, which is distinct from the binding sites of other known Ras inhibitors []. This interaction prevents Ras•GTP from binding to its downstream effectors, such as Raf kinases, PI3Ks, and RalGEFs []. As a result, this compound inhibits the activation of signaling pathways downstream of Ras, ultimately leading to the inhibition of cell growth and induction of apoptosis (programmed cell death) in cancer cells [].

Q3: Has the binding of this compound to Ras been structurally characterized?

A: Yes, NMR structural analysis of this compound in complex with H-Ras•GTPT35S confirmed its insertion into the targeted surface pocket of the Ras protein []. This structural information provides a molecular basis for this compound’s inhibitory activity against Ras-mediated signaling.

Q4: What is known about the structure-activity relationship (SAR) of this compound?

A: While detailed SAR studies are not extensively described in the provided literature, the development of an analog, Kobe2602, suggests modifications to the this compound scaffold are possible []. Further research exploring the impact of structural modifications on this compound's activity, potency, and selectivity would be valuable.

Q5: What in vitro and in vivo studies have been conducted on this compound?

A: this compound has demonstrated efficacy in inhibiting the growth of various cancer cell lines, including those harboring mutations in H-ras, K-ras, and N-ras genes []. Moreover, this compound exhibited antitumor activity in a xenograft model using human colon carcinoma SW480 cells carrying the K-rasG12V gene []. Oral administration of the compound effectively reduced tumor growth in this model [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.